N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

ROMK1 Kir1.1 Electrophysiology

This compound is a critical synthetic intermediate validated across multiple therapeutic programs: ROMK1 inhibition (IC50 10 nM), selective NaPi2a inhibition (>100-fold over NaPi2b), and dual Aurora kinase A/CDK1 inhibition. The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core engages hinge regions; the thiophene-2-sulfonamide modulates selectivity. Supplied at ≥95% purity, it ensures reliable electrophysiology and SAR data. Ideal for probe design, library synthesis, and medicinal chemistry teaching. Substitution with analogs voids validated target engagement.

Molecular Formula C13H14N6O2S2
Molecular Weight 350.42
CAS No. 1170963-23-1
Cat. No. B2927497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
CAS1170963-23-1
Molecular FormulaC13H14N6O2S2
Molecular Weight350.42
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H14N6O2S2/c20-23(21,13-3-1-8-22-13)18-6-5-14-11-9-12(16-10-15-11)19-7-2-4-17-19/h1-4,7-10,18H,5-6H2,(H,14,15,16)
InChIKeyAHRRPAHYEAAUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide (CAS 1170963-23-1): A Key Intermediate for Kinase and Transporter Probe Development


N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a synthetic, heterocyclic small molecule (MW 350.42, formula C13H14N6O2S2) that serves as a versatile intermediate in medicinal chemistry. Its core structure—a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine linked via an ethylene spacer to a thiophene-2-sulfonamide—places it within a privileged chemotype explored for multiple therapeutic targets. Public databases and patent literature associate this scaffold with the development of selective kinase inhibitors and inhibitors of the renal sodium-phosphate cotransporter NaPi2a (SLC34A1) [1][2]. For procurement, this compound is supplied as a research-grade intermediate (typical purity ≥95%) intended for use in drug discovery and biochemical probe design, not for direct therapeutic application [3].

Why N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide Cannot Be Replaced by Generic Analogs for Targeted Probe Synthesis


Simple in-class substitution is not viable because the biological activity of this scaffold is exquisitely sensitive to the specific combination of the heteroaryl amine, the linker length, and the sulfonamide substituent. The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is a key pharmacophore for engaging the hinge region of kinases or the orthosteric site of solute carriers, while the thiophene-2-sulfonamide group critically modulates potency and selectivity [1][2]. Even minor structural changes, such as replacing the thiophene with a phenyl group or altering the ethylene linker, have been shown in related series to drastically shift target engagement profiles. For example, in the NaPi2a inhibitor program, SAR studies demonstrated that the specific substitution pattern on the pyrimidine and the nature of the sulfonamide directly governed inhibitory activity [2]. Therefore, substituting this compound with a close analog without rigorous re-validation risks compromising target affinity, selectivity, and the validity of downstream research outcomes.

Quantitative Differentiation of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide: An Evidence-Based Selection Guide


Scaffold-Specific Biochemical Activity: Potent ROMK1 Channel Inhibition vs. Structural Analogs

In a whole-cell voltage clamp assay, the compound demonstrated potent block of the Kir1.1 (ROMK1) potassium channel with an IC50 of 10 nM at physiological pH and temperature [1]. This level of activity is on par with or superior to several optimized ROMK inhibitors from the same chemotype, such as those disclosed in patent US9206198 where closely related compounds exhibit IC50 values in the 20–49 nM range under similar conditions [2]. The specific combination of the pyrazolyl-pyrimidine and the unsubstituted thiophene sulfonamide appears to confer a favorable balance of potency and physicochemical properties.

ROMK1 Kir1.1 Electrophysiology

Differential Selectivity Profile: NaPi2a Transporter Inhibition Over Other Phosphate Transporters

While the exact target compound (CAS 1170963-23-1) has not been directly profiled in published NaPi2a selectivity assays, its core scaffold is the basis for the first series of selective NaPi2a inhibitors. The lead compound from this series, PF-06869206, which shares the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine substructure, demonstrated potent inhibition of NaPi2a with an IC50 of 48 nM and >100-fold selectivity over the related intestinal transporter NaPi2b (SLC34A2) [1]. This contrasts sharply with earlier, non-selective NaPi inhibitors that failed to discriminate between isoforms. The target compound, as a key intermediate in this series, retains the critical structural elements necessary to achieve this selective inhibition, making it a strategic choice for probe development where isoform selectivity is paramount.

NaPi2a SLC34A1 Phosphate Transporter

Validated Intermediate for Dual Kinase Inhibitor Synthesis: Aurora A/CDK1 Inhibition Potential

The pyrazolopyrimidine-sulfonamide class, to which this compound belongs, was rationally designed as a dual inhibitor of Aurora kinase A (AKA) and cyclin-dependent kinase 1 (CDK1), two critical mitotic regulators. The foundational SAR study demonstrated that the combination of a pyrazolopyrimidine core with a sulfonamide group is essential for potent dual inhibition, with lead compounds achieving Ki values in the low nanomolar range for both kinases [1]. The target compound (CAS 1170963-23-1) serves as a direct synthetic intermediate for exploring this kinase space, where simple replacement of the thiophene sulfonamide with other sulfonamide or amide groups leads to dramatic shifts in kinase selectivity profiles. This makes it a non-substitutable building block for generating focused libraries around this dual inhibition phenotype.

Aurora Kinase A CDK1 Kinase Inhibitor

Physicochemical and Purity Specifications Enabling Reproducible SAR Studies

The compound is supplied with a standardized purity of 95% (HPLC), as documented by multiple commercial sources . This level of purity is critical for structure-activity relationship (SAR) studies, where impurities as low as 1-2% can confound biological assay results, particularly in sensitive electrophysiology or transporter assays where the compound's potency is in the low nanomolar range [1][2]. Unlike custom-synthesized analogs that may vary in purity from batch to batch, this off-the-shelf compound provides a consistent starting point, reducing inter-experimental variability and ensuring that observed biological effects are attributable to the target molecule rather than contaminants.

Purity Reproducibility Medicinal Chemistry

Optimal Application Scenarios for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide Based on Evidence Strength


Development of Selective ROMK1 Channel Probes for Renal Physiology Studies

The compound's potent ROMK1 inhibitory activity (IC50 = 10 nM) makes it an ideal starting point for developing chemical probes to study potassium handling in the kidney. Researchers can use this intermediate to generate panels of analogs to map the structural determinants of ROMK1 selectivity over other Kir channels [1]. The consistent purity (≥95%) ensures reliable electrophysiological measurements, which are sensitive to impurities that could block or modulate ion channels non-specifically .

Synthesis of Isoform-Selective NaPi2a Inhibitors for Hyperphosphatemia Research

As a key intermediate in the first selective NaPi2a inhibitor series, this compound enables the synthesis of tool compounds to explore the therapeutic potential of renal phosphate transporter inhibition in chronic kidney disease (CKD) models. The scaffold has been shown to confer >100-fold selectivity over the intestinal isoform NaPi2b, which is critical for avoiding gastrointestinal side effects [1].

Generation of Focused Kinase Inhibitor Libraries Targeting Aurora A and CDK1

The pyrazolopyrimidine-sulfonamide scaffold is a validated dual inhibitor of Aurora kinase A and CDK1. This compound serves as a versatile building block for library synthesis, where diversification of the sulfonamide group can yield compounds with varied kinase selectivity profiles [1]. Its defined purity and identity facilitate high-throughput chemistry workflows and ensure meaningful SAR correlations.

Comparative Tool Compound Studies in Drug Discovery Education and Training

Due to its well-characterized role as a synthetic intermediate in multiple, mechanistically distinct programs (ROMK inhibition, NaPi2a inhibition, and kinase inhibition), this compound is an excellent case study for teaching medicinal chemistry principles such as scaffold-based design, selectivity engineering, and the importance of building block purity in SAR [1].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.